molecular formula C6H2ClF4NO2S B14856552 4-Fluoro-6-(trifluoromethyl)pyridine-2-sulfonyl chloride

4-Fluoro-6-(trifluoromethyl)pyridine-2-sulfonyl chloride

Cat. No.: B14856552
M. Wt: 263.60 g/mol
InChI Key: QTZRRNRRGGTFIB-UHFFFAOYSA-N
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Description

4-Fluoro-6-(trifluoromethyl)pyridine-2-sulfonyl chloride is a fluorinated pyridine derivative. The presence of fluorine atoms and a sulfonyl chloride group imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications. The compound is known for its reactivity and stability, which are essential for its use in synthetic chemistry and other fields.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-6-(trifluoromethyl)pyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Fluoro-6-(trifluoromethyl)pyridine-2-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with nucleophiles.

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-6-(trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to the combination of fluorine atoms and the sulfonyl chloride group on a pyridine ring. This combination imparts distinct reactivity and stability, making it valuable for specific applications in synthetic chemistry and industrial processes .

Properties

Molecular Formula

C6H2ClF4NO2S

Molecular Weight

263.60 g/mol

IUPAC Name

4-fluoro-6-(trifluoromethyl)pyridine-2-sulfonyl chloride

InChI

InChI=1S/C6H2ClF4NO2S/c7-15(13,14)5-2-3(8)1-4(12-5)6(9,10)11/h1-2H

InChI Key

QTZRRNRRGGTFIB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)S(=O)(=O)Cl)F

Origin of Product

United States

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